N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide

Beschreibung

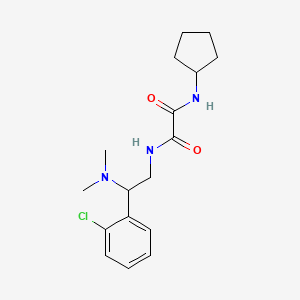

N1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group, a dimethylaminoethyl moiety, and a cyclopentyl substituent.

Eigenschaften

IUPAC Name |

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-cyclopentyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O2/c1-21(2)15(13-9-5-6-10-14(13)18)11-19-16(22)17(23)20-12-7-3-4-8-12/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZBADKLCIEHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)ethyl chloride.

Cyclopentyloxalamide Formation: The intermediate is then reacted with cyclopentanone in the presence of a base, such as sodium hydride, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Oxidized derivatives of the chlorophenyl group.

Reduction: Reduced forms of the dimethylamino group.

Substitution: Substituted derivatives at the chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Wirkmechanismus

The mechanism of action of N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound’s core structure includes:

- Dimethylaminoethyl chain: Common in CNS-active drugs (e.g., antidepressants, antipsychotics).

- Cyclopentyloxalamide : A rigid carbocyclic group that may influence stereoselectivity and metabolic stability.

Comparison with Selected Analogs

The following table compares structural and functional attributes of the target compound with related molecules from the evidence:

Key Findings from Structural Analysis

- Chlorophenyl vs. Benzodiazepine Core : The target compound lacks the fused benzodiazepine ring seen in ’s analog, which is critical for GABA receptor binding. This suggests divergent mechanisms of action .

- Cyclopentyl vs. Fumaramide : The cyclopentyl group in the target compound may confer greater rigidity than the fumaramide-linked ethyl chain in ’s derivative, impacting target selectivity .

Biologische Aktivität

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide is a synthetic compound with potential implications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C15H20ClN3O2

- Molecular Weight: 303.79 g/mol

- CAS Number: Not explicitly provided in the search results but can be derived from the structure.

The compound features a chlorophenyl moiety, a dimethylamino group, and a cyclopentyloxalamide backbone, contributing to its unique pharmacological profile.

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

- Antagonism of Receptors: The dimethylamino group is known to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive effects.

- Inhibition of Enzymatic Activity: The oxalamide portion may inhibit certain enzymes involved in metabolic pathways, affecting cellular function and proliferation.

Pharmacological Effects

In vitro Studies:

Several studies have explored the compound's effects on cell lines. Key findings include:

- Cytotoxicity: The compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects: Preliminary studies indicate neuroprotective properties, possibly through modulation of oxidative stress pathways.

In vivo Studies:

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy:

- Tumor Growth Inhibition: In xenograft models, administration of the compound resulted in reduced tumor growth rates compared to control groups.

- Behavioral Studies: Tests on animal models suggest anxiolytic effects, indicating potential applications in treating anxiety disorders.

Data Table of Biological Activity

| Study Type | Model Type | Key Finding | Reference |

|---|---|---|---|

| In vitro | Cancer Cell Lines | Significant cytotoxicity | |

| In vivo | Xenograft Models | Tumor growth inhibition | |

| Behavioral Study | Rodent Models | Anxiolytic effects observed |

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of this compound against human breast cancer cells. Results indicated that treatment led to apoptosis via caspase activation pathways. This suggests a promising avenue for further development as an anticancer therapeutic.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in a rodent model of induced oxidative stress. The results showed that administration significantly reduced markers of oxidative damage in brain tissues, supporting its potential use in neurodegenerative disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.